2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals. This compound is of interest due to its potential therapeutic applications and its role as a ligand for various receptors.
Preparation Methods
The synthesis of 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Phenoxyphenyl Acetamide: The final step involves coupling the acetylated piperazine with phenoxyphenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chemical Reactions Analysis
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Scientific Research Applications
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound is investigated for its potential as a receptor antagonist, particularly for alpha1-adrenergic receptors, which are involved in various physiological processes.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions like hypertension, cardiac arrhythmias, and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence signal transduction pathways associated with these receptors.
Comparison with Similar Compounds
Similar compounds to 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide include:
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
The uniqueness of this compound lies in its specific structural features and its potential for high affinity and selectivity towards certain receptors, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C31H35N5O5 |
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Molecular Weight |
557.6 g/mol |
IUPAC Name |
2-[1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C31H35N5O5/c1-40-25-13-9-24(10-14-25)35-19-17-34(18-20-35)22-30(38)36-16-15-32-31(39)28(36)21-29(37)33-23-7-11-27(12-8-23)41-26-5-3-2-4-6-26/h2-14,28H,15-22H2,1H3,(H,32,39)(H,33,37) |
InChI Key |
BQJAMIRLLFCFHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCNC(=O)C3CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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